molecular formula C15H20N4O2S B2553867 N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1396810-20-0

N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2553867
CAS RN: 1396810-20-0
M. Wt: 320.41
InChI Key: LTGYFUSESGXEQZ-UHFFFAOYSA-N
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Description

The compound N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss various sulfonamide derivatives with similar structural features, such as pyrimidinyl and dimethylamino groups, which are relevant to the analysis of the compound's potential properties and activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the condensation of suitable sulfonamide precursors with other chemical entities that introduce the desired functional groups. For instance, the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents involved a series of chemical reactions to introduce the pyrimidinyl moiety and other substituents . Similarly, the synthesis of the compound of interest would likely involve the condensation of a dimethylaminopyrimidine with a trimethylbenzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine in certain regions of the molecule was found to confer strong inhibitory effects on HIF-1 activated transcription . The molecular structure of this compound would be expected to exhibit specific interactions with biological targets due to the presence of the dimethylamino and pyrimidinyl groups.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of the dimethylamino group and the pyrimidinyl ring in the compound of interest would be influenced by their electronic properties and steric hindrance. The papers do not directly address the chemical reactions of the specific compound, but they do provide insights into the reactivity of similar sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and absorption, are important for their pharmacological profile. For instance, poor water solubility was a limitation for the development of certain sulfonamide derivatives as cancer therapeutics . The compound would likely have its own unique set of physical and chemical properties that would need to be characterized to assess its potential as a therapeutic agent. Computational studies, such as those performed on the (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, can provide predictions of these properties .

Scientific Research Applications

Hydrogen-Bond Effect and Molecular Structure

Comprehensive studies on similar sulfonamide derivatives have shown the importance of hydrogen-bond effects in the stability and electronic structures of these molecules. For instance, Mansour and Ghani (2013) conducted theoretical and experimental studies on sulfamethazine Schiff-base, revealing insights into the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bonds. These findings help in understanding the fundamental properties of sulfonamide derivatives, including N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide, in various applications (Mansour & Ghani, 2013).

Synthesis of Novel Derivatives

Research has also focused on the efficient synthesis of novel derivatives containing the aromatic sulfonamide moiety. Khashi et al. (2014) described a DMAP-catalyzed synthesis of new pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, highlighting the efficiency of using DMAP under solvent-free conditions. This methodology contributes to the development of new compounds with potential applications in medicinal chemistry and material science (Khashi et al., 2014).

Biological Evaluation and Docking Studies

Ghorab et al. (2017) synthesized a series of thiourea derivatives bearing the benzenesulfonamide moiety, with some showing significant activity against Mycobacterium tuberculosis. The study's structure-activity relationship analysis provides valuable insights into the molecular features contributing to biological activity, which could be applicable to research on this compound derivatives (Ghorab et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10-6-11(2)14(12(3)7-10)22(20,21)18-13-8-16-15(17-9-13)19(4)5/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYFUSESGXEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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